molecular formula C5H12ClNO2 B141793 Methyl 2-aminobutanoate hydrochloride CAS No. 7682-18-0

Methyl 2-aminobutanoate hydrochloride

Cat. No. B141793
CAS RN: 7682-18-0
M. Wt: 153.61 g/mol
InChI Key: AHAQQEGUPULIOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific acids with methanol in the presence of a dehydrating agent such as thionyl chloride. For instance, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was achieved by reacting the corresponding acid with methanol and thionyl chloride under controlled temperature conditions to yield a high purity product with a total yield of 98% . This suggests that a similar approach could be used for synthesizing methyl 2-aminobutanoate hydrochloride, with the potential for high yields under optimized conditions.

Molecular Structure Analysis

Vibrational spectroscopy and molecular docking studies are common techniques used to analyze the molecular structure of compounds. In the case of 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate, a complete vibrational analysis was carried out using Gaussian03W software, and the optimized molecular structure was obtained . This indicates that computational methods can be effectively used to predict and analyze the molecular structure of methyl 2-aminobutanoate hydrochloride.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of methyl 2-aminobutanoate hydrochloride. However, they do discuss the reactivity of similar compounds. For example, chlorination reactions and the effects of different solvents and reagents on the properties of the products are explored . These studies can provide a foundation for understanding how methyl 2-aminobutanoate hydrochloride might react under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be inferred from spectroscopic data and computational analyses. The electronic properties, such as the band gap energy and charge transfer, can be analyzed from UV-Vis spectra and theoretical calculations . NMR spectroscopy can provide information on the chemical shielding effect of atoms in a molecule . These techniques could be applied to methyl 2-aminobutanoate hydrochloride to determine its properties.

Scientific Research Applications

Enzymatic Hydrolysis and Synthesis of Amino Acids

Methyl 2-aminobutanoate hydrochloride has been studied for its potential in enzymatic hydrolysis processes. It has been used as a precursor in the synthesis of d- and l-3,3-difluoro-2-amino acids and their derivatives. The enzymatic hydrolysis of derivatives of Methyl 2-aminobutanoate hydrochloride by subtilisin has led to separable mixtures of corresponding 3,3-difluoro-l-amino acids or N-acetylamino acids and the unchanged 3,3-difluoro d-amino esters or N-acetylamino esters. Such processes highlight the chemical's importance in the preparation of optically pure and enantiomerically enriched amino acids, crucial in various fields, including pharmaceuticals and material science (Ayi, Guedj & Septe, 1995).

Organic Synthesis and Alkylation

Methyl 2-aminobutanoate hydrochloride is also involved in the field of organic synthesis, particularly in the alkylation of β-aminobutanoates. The compound has been used in various methods to prepare enantiomerically pure 3-aminobutanoic acid derivatives. The versatility of this compound in forming products with different configurations and its involvement in producing enantiomerically pure derivatives underlines its significance in organic synthesis and medicinal chemistry (Seebach & Estermann, 1987).

Bioactive Compound Synthesis

Further, Methyl 2-aminobutanoate hydrochloride has been utilized in the synthesis of bioactive compounds. The compound has been instrumental in the preparation of amino acetate functionalized Schiff base organotin(IV) complexes, which have been characterized and tested for their cytotoxicity against various human tumor cell lines. These findings demonstrate the compound's potential in the synthesis of new anticancer drugs (Basu Baul, Basu, Vos & Linden, 2009).

Pharmaceutical Applications

In the pharmaceutical sector, Methyl 2-aminobutanoate hydrochloride is part of the synthesis process of various pharmacologically active compounds. It's involved in the preparation of compounds like N-(α-bromoacyl)-α-amino esters and their derivatives, which, after rigorous testing, have shown a low level of cytotoxicity and absence of antibacterial and anti-inflammatory activity, making them beneficial for incorporation into prodrugs (Yancheva et al., 2015).

Safety And Hazards

While specific safety and hazard information for “Methyl 2-aminobutanoate hydrochloride” was not found, general safety measures for handling similar compounds include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only non-sparking tools .

properties

IUPAC Name

methyl 2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQQEGUPULIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534598
Record name Methyl 2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminobutanoate hydrochloride

CAS RN

7682-18-0
Record name Butanoic acid, 2-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7682-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-aminobutanoate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Following the procedure for the preparation of methyl amino(cyclopropyl)acetate hydrochloride but substituting alpha-aminobutyric acid and making non-critical variations provided the title compound as a solid: MS (ESI+) for C5H11NO2 m/z 235 (2M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Ito, H Okui, H Nakagawa, S Mio, A Kinoshita… - Bioorganic & medicinal …, 2003 - Elsevier
This paper reports the synthesis and insecticidal activity of a series of novel 4-hydroxy-3-mesityl-1-methoxymethoxy-1,5-dihydro-2H-pyrrol-2-one derivatives, in which the substituents at …
Number of citations: 13 www.sciencedirect.com
F Chen, Y Wang, Z Gao, S Wang, J Liu, X Cui… - New Journal of …, 2022 - pubs.rsc.org
… )-2-aminobutanoic acid or (L)-2-aminobutanoic acid 1 readily underwent esterification in the presence of thionyl chloride and methanol to afford methyl 2-aminobutanoate hydrochloride …
Number of citations: 2 pubs.rsc.org
S Liao, H Chen, G Wang, S Wu, Z Yang, W Luo, Z Liu… - Tetrahedron, 2020 - Elsevier
… Then (S)-methyl-2-aminobutanoate hydrochloride (94.48 g, 0.92 mol) and Na 2 CO 3 (97.52 g, 0.92 mol) in EtOH (0.5 L) is added and the mixture is heated at 50 C for 48 h. After …
Number of citations: 16 www.sciencedirect.com
JN Desrosiers, A Côté, AB Charette - Tetrahedron, 2005 - Elsevier
Enantioenriched β-amino alcohols were prepared via an asymmetric addition of diethylzinc, catalyzed by the BozPHOS·Cu(I) complex, on in situ formed N-phosphinoylimines. The …
Number of citations: 57 www.sciencedirect.com
DN Deaton, CD Haffner, BR Henke, MR Jeune… - Bioorganic & Medicinal …, 2018 - Elsevier
Starting from 4-amino-8-quinoline carboxamide lead 1a and scaffold hopping to the chemically more tractable quinazoline, a systematic exploration of the 2-substituents of the …
Number of citations: 14 www.sciencedirect.com
S Hildenbrand, Y Baqi, CE Müller - Journal of Labelled …, 2012 - Wiley Online Library
A method for the preparation of [³H]levetiracetam with a high specific activity of 98 Ci/mmol (3.6 TBq/mmol) is described. The radioligand proved to be highly useful for the labeling of …

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